molecular formula C10H19N3O3 B13852426 2-(1-Propyl-5-ureidopyrrolidin-2-yl)acetic Acid

2-(1-Propyl-5-ureidopyrrolidin-2-yl)acetic Acid

Cat. No.: B13852426
M. Wt: 229.28 g/mol
InChI Key: QETUOKMLBVTOJA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Propyl-5-ureidopyrrolidin-2-yl)acetic Acid typically involves the reaction of a pyrrolidine derivative with a propyl group and a ureido group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-(1-Propyl-5-ureidopyrrolidin-2-yl)acetic Acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions may result in various substituted derivatives .

Mechanism of Action

The mechanism of action of 2-(1-Propyl-5-ureidopyrrolidin-2-yl)acetic Acid involves its interaction with specific molecular targets and pathways. The ureido group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the propyl group and pyrrolidine ring can interact with hydrophobic regions of proteins, affecting their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Propyl-5-ureidopyrrolidin-2-yl)acetic Acid is unique due to the presence of the ureido group, which imparts specific chemical and biological properties. This group allows for unique interactions with biological molecules, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C10H19N3O3

Molecular Weight

229.28 g/mol

IUPAC Name

2-[5-(carbamoylamino)-1-propylpyrrolidin-2-yl]acetic acid

InChI

InChI=1S/C10H19N3O3/c1-2-5-13-7(6-9(14)15)3-4-8(13)12-10(11)16/h7-8H,2-6H2,1H3,(H,14,15)(H3,11,12,16)

InChI Key

QETUOKMLBVTOJA-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(CCC1NC(=O)N)CC(=O)O

Origin of Product

United States

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